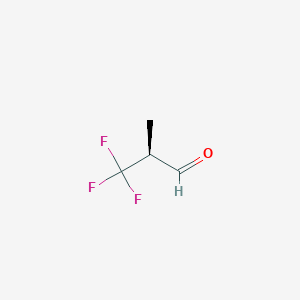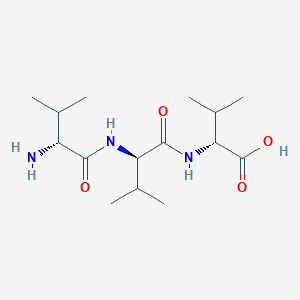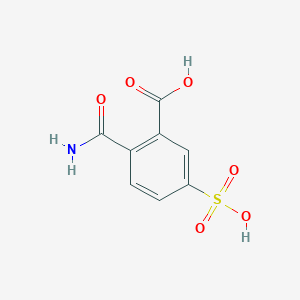
2-Carbamoyl-5-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoyl-5-sulfobenzoic acid is an organic compound that features both a carbamoyl group and a sulfonic acid group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyl-5-sulfobenzoic acid typically involves the introduction of the carbamoyl and sulfonic acid groups onto a benzoic acid derivative. One common method involves the reaction of 2-aminobenzoic acid with sulfur trioxide to introduce the sulfonic acid group, followed by the reaction with phosgene or urea to introduce the carbamoyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Carbamoyl-5-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-Carbamoyl-5-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Carbamoyl-5-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Similar structure but with a hydroxyl group instead of a carbamoyl group.
2-Amino-5-sulfobenzoic acid: Contains an amino group instead of a carbamoyl group.
5-Sulfosalicylic acid: Features a hydroxyl group ortho to the sulfonic acid group.
Uniqueness
2-Carbamoyl-5-sulfobenzoic acid is unique due to the presence of both carbamoyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
357922-47-5 |
|---|---|
Fórmula molecular |
C8H7NO6S |
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
2-carbamoyl-5-sulfobenzoic acid |
InChI |
InChI=1S/C8H7NO6S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H2,9,10)(H,11,12)(H,13,14,15) |
Clave InChI |
FLXIOEZRDKKOOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


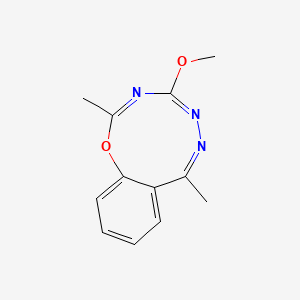
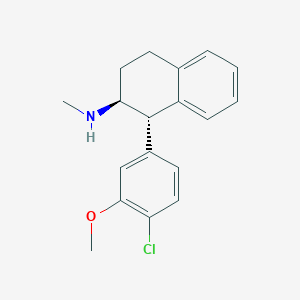

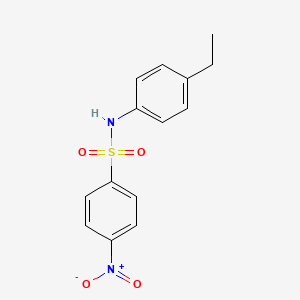
![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
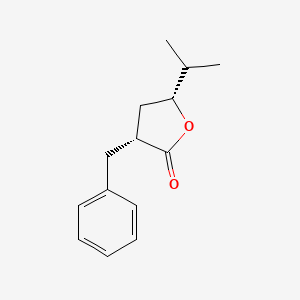
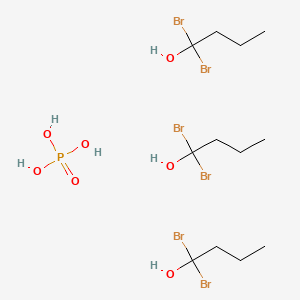

![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
